molecular formula C18H23NO4 B1209056 Pandanamine

Pandanamine

Cat. No.: B1209056
M. Wt: 317.4 g/mol
InChI Key: UFHQEIRNGIAWOB-DUGOVBPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pandanamine belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Scientific Research Applications

1. Biogenetic Origin and Chemosystematic Importance

  • Pandanamine, identified in the family Stemonaceae, is significant for understanding plant chemosystematics. Its isolation from Stichoneuron calcicola, and the presence of similar structures in various Stemona alkaloids, suggests a close relationship between Pandanaceae and Stemonaceae families. This relationship aids in reinterpreting the biogenetic origin of Stemona alkaloids and supports the taxonomic classification of these families (Greger et al., 2009).

2. Isolation and Biosynthetic Formation in Pandanus amaryllifolius

  • Research on Pandanus amaryllifolius, which uses this compound, has led to the discovery of new compounds with potential antioxidant, antibiofilm, and anti-inflammatory properties. The study isolated various alkaloids, contributing to our understanding of their biosynthetic formation and potential applications in medicine and pharmacology (Tsai et al., 2015).

3. Novel Alkaloids and Extraction Methods from Pandanus amaryllifolius

  • The study of Pandanus amaryllifolius also led to the isolation of new pyrrolidine-type alkaloids and the exploration of different extraction methods. This research has implications for understanding the chemical diversity within the Pandanus species and refining extraction techniques for pharmaceutical applications (Salim et al., 2004).

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-[4-[[(4Z)-4-(4-methyl-5-oxofuran-2-ylidene)butyl]amino]butylidene]furan-2-one

InChI

InChI=1S/C18H23NO4/c1-13-11-15(22-17(13)20)7-3-5-9-19-10-6-4-8-16-12-14(2)18(21)23-16/h7-8,11-12,19H,3-6,9-10H2,1-2H3/b15-7-,16-8-

InChI Key

UFHQEIRNGIAWOB-DUGOVBPYSA-N

Isomeric SMILES

CC1=C/C(=C/CCCNCCC/C=C/2\OC(=O)C(=C2)C)/OC1=O

SMILES

CC1=CC(=CCCCNCCCC=C2C=C(C(=O)O2)C)OC1=O

Canonical SMILES

CC1=CC(=CCCCNCCCC=C2C=C(C(=O)O2)C)OC1=O

Synonyms

pandanamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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